tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a pyrrole ring, a tert-butyl group, and a diphenylsilyl ether moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the Diphenylsilyl Ether Moiety: This can be done using silylation reactions with diphenylsilyl chloride and an appropriate base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, such compounds might be used to study enzyme interactions or as part of drug development processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which can impart unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H33NO4Si |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m1/s1 |
InChI Key |
MCSURGVHGROPIV-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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